Benzaldehyde (5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone
Benzaldehyde (5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0860387
InChI:
InChI=1S/C19H15N5S2/c1-13-21-17(23-20-12-14-8-4-2-5-9-14)16-18(22-13)24(19(25)26-16)15-10-6-3-7-11-15/h2-12H,1H3,(H,21,22,23)/b20-12+
SMILES:
CC1=NC2=C(C(=N1)NN=CC3=CC=CC=C3)SC(=S)N2C4=CC=CC=C4
Molecular Formula:
C19H15N5S2
Molecular Weight:
377.5 g/mol
Benzaldehyde (5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone
CAS No.:
Cat. No.: VC0860387
Molecular Formula: C19H15N5S2
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15N5S2 |
|---|---|
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | 7-[(2E)-2-benzylidenehydrazinyl]-5-methyl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
| Standard InChI | InChI=1S/C19H15N5S2/c1-13-21-17(23-20-12-14-8-4-2-5-9-14)16-18(22-13)24(19(25)26-16)15-10-6-3-7-11-15/h2-12H,1H3,(H,21,22,23)/b20-12+ |
| Standard InChI Key | SAZHRZSEBIOBLJ-UDWIEESQSA-N |
| Isomeric SMILES | CC1=NC(=C2C(=N1)N(C(=S)S2)C3=CC=CC=C3)N/N=C/C4=CC=CC=C4 |
| SMILES | CC1=NC2=C(C(=N1)NN=CC3=CC=CC=C3)SC(=S)N2C4=CC=CC=C4 |
| Canonical SMILES | CC1=NC(=C2C(=N1)N(C(=S)S2)C3=CC=CC=C3)NN=CC4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator